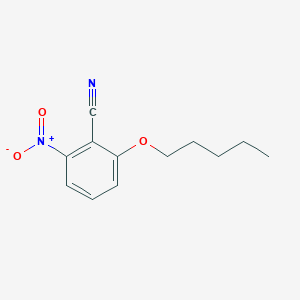

2-Nitro-6-pentyloxybenzonitrile

Description

2-Nitro-6-pentyloxybenzonitrile is a nitroaromatic compound featuring a benzonitrile core substituted with a nitro (-NO₂) group at the 2-position and a pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group at the 6-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and nitrile groups and the electron-donating alkyl ether chain.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-nitro-6-pentoxybenzonitrile |

InChI |

InChI=1S/C12H14N2O3/c1-2-3-4-8-17-12-7-5-6-11(14(15)16)10(12)9-13/h5-7H,2-4,8H2,1H3 |

InChI Key |

NHMLBGIBUOCWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups differentiate it from related nitroaromatics:

- Nitro group : Present in all compared compounds, but its position relative to other substituents modulates reactivity.

- Pentyloxy group: Unlike amino (-NH₂) or shorter alkoxy groups, the pentyloxy chain enhances lipophilicity and may influence solubility in organic solvents.

Solubility and Preparation

Evidence indicates that structurally related nitro compounds (e.g., nitroanilines, nitrobenzene) are often prepared as solutions in methylene chloride:benzene at concentrations of 2,000 µg/mL for analytical or synthetic applications .

Data Table: Comparative Properties of Selected Nitroaromatics

Research Findings and Implications

- Electronic Effects: The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to amino-substituted analogs. However, the pentyloxy group may counteract this effect locally, enabling regioselective reactions .

- Stability : Nitriles are generally stable under acidic conditions but prone to hydrolysis in basic environments. The pentyloxy chain may sterically protect the nitrile group, enhancing stability .

Notes and Limitations

- The evidence provided lacks direct data on this compound, necessitating extrapolation from structural analogs.

- Further empirical studies are required to validate solubility, reactivity, and toxicity profiles.

- Safety protocols should prioritize handling nitro and nitrile groups with caution, as outlined in comparable compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.